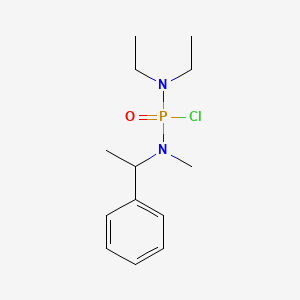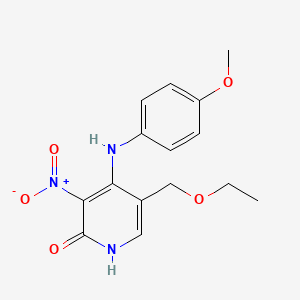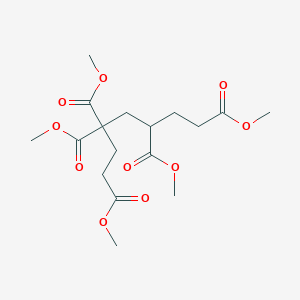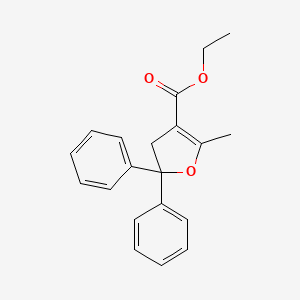![molecular formula C18H9F5Se B12554573 4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl CAS No. 185448-15-1](/img/structure/B12554573.png)
4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl is an organoselenium compound characterized by the presence of a pentafluorophenyl group attached to a selenium atom, which is further connected to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl typically involves the reaction of a biphenyl derivative with a pentafluorophenylselenium reagent. One common method includes the selective iodine/lithium exchange on a pentahalogeno-biphenyl followed by trapping with bis(pentafluorophenyl)disulfide . This reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for 4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The pentafluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the pentafluorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxides, while substitution reactions can produce various functionalized biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of the selenium atom. Selenium can form strong bonds with other elements, facilitating the formation of stable compounds. The compound can interact with molecular targets such as enzymes involved in oxidative stress pathways, potentially modulating their activity and providing antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant properties.
Selenocysteine: A naturally occurring amino acid containing selenium.
Selenoxides: Oxidized forms of organoselenium compounds.
Uniqueness
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl is unique due to the presence of the pentafluorophenyl group, which enhances its reactivity and stability. This makes it particularly useful in synthetic applications where other organoselenium compounds might not be as effective .
Propiedades
Número CAS |
185448-15-1 |
|---|---|
Fórmula molecular |
C18H9F5Se |
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-(4-phenylphenyl)selanylbenzene |
InChI |
InChI=1S/C18H9F5Se/c19-13-14(20)16(22)18(17(23)15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
SMELRTDHNXWBLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Se]C3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)

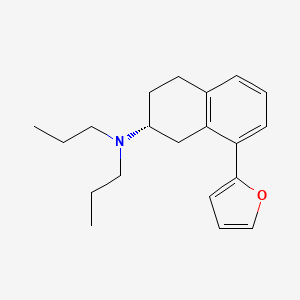
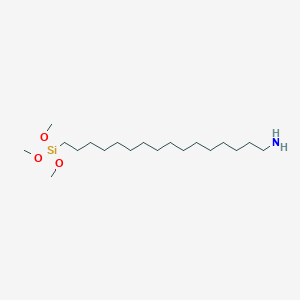
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)


